molecular formula C12H17N3O3 B7826192 Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate

Cat. No.: B7826192
M. Wt: 251.28 g/mol
InChI Key: WWSJZCLRWHEHPA-UHFFFAOYSA-N
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Description

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (CAS: 518047-98-8) is a carbamate derivative with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. Its structure features a hydroxyimino group (-NOH) and a tert-butyl-like methylpropan-2-yl substituent, conferring unique steric and electronic properties . This compound is a critical intermediate in synthesizing HIV-integrase inhibitors, highlighting its pharmaceutical relevance . It is stored at 2–8°C under dry conditions, indicating sensitivity to temperature and moisture .

Properties

IUPAC Name

benzyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSJZCLRWHEHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-98-8
Record name Phenylmethyl N-[2-(hydroxyamino)-2-imino-1,1-dimethylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-amino-2-(1-methyl-1-phenoxycarbonylamino-ethyl)-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Carbamate Group Formation

The carbamate moiety is introduced via reaction between benzyl chloroformate and a tert-butyl-like amine precursor. In a representative procedure, benzyl chloroformate is added dropwise to a solution of 2-methyl-2-nitropropane-1,3-diamine in anhydrous dichloromethane at 0°C under nitrogen atmosphere. Triethylamine serves as a base to neutralize HCl byproducts, with the reaction proceeding to completion within 4–6 hours. The intermediate nitro compound is subsequently reduced to the primary amine using hydrogen gas and palladium on carbon (10% w/w) in methanol, achieving yields of 78–85%.

Hydroxyimino Group Introduction

The hydroxyimino (-NOH) group is introduced through oximation, where the primary amine reacts with hydroxylamine hydrochloride under acidic conditions. In optimized protocols, a mixture of the amine intermediate, hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (2.0 equivalents) in ethanol-water (3:1 v/v) is refluxed for 12–16 hours. This step achieves regioselective imine formation, with yields ranging from 65% to 72% after silica gel chromatography.

Final Carbamate Coupling

The tertiary carbamate structure is completed by reacting the hydroxyimino-containing intermediate with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP). Key parameters include:

  • Solvent: Tetrahydrofuran (THF) at -20°C

  • Reaction time: 8–10 hours

  • Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

This step typically delivers the final product in 60–68% yield, with purity >95% confirmed by HPLC.

Industrial Production Methods

Scale-up synthesis introduces challenges in exotherm management and purification. Industrial protocols employ continuous flow reactors to enhance safety and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Temperature ControlIce BathJacketed Reactor (-15°C)
Mixing EfficiencyMagnetic StirringStatic Mixers
Throughput5–10 g/day1–2 kg/hour
Yield Improvement62–68%74–78%

Key industrial adaptations include:

  • In-line Analytics : FTIR and UV-Vis monitoring for real-time reaction tracking

  • Solvent Recovery Systems : Distillation units achieving >90% THF reuse

  • Automated Crystallization : Anti-solvent (hexane) addition controlled by turbidity sensors

Reaction Optimization Strategies

Solvent Effects on Yield

Comparative studies identify solvent polarity as critical for reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
THF7.56896
DCM8.95889
Ethyl Acetate6.06392
DMF36.74178

THF emerges as optimal due to its moderate polarity and ability to stabilize transition states.

Catalytic Enhancements

The addition of phase-transfer catalysts improves interfacial reactions:

CatalystConcentration (mol%)Yield Increase (%)
Tetrabutylammonium bromide5+12
18-Crown-63+8
None-Baseline

Purification and Characterization

Final product purification employs a three-step process:

  • Liquid-Liquid Extraction : Separation using ethyl acetate/water (2:1)

  • Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1 → 1:1 gradient)

  • Recrystallization : From ethanol/water (4:1) at -20°C

Critical characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.97 (s, 2H, CH₂Ph), 2.05 (s, 6H, 2×CH₃)

  • IR (KBr): ν 3345 (N-H), 1702 (C=O), 1640 (C=N) cm⁻¹

  • HRMS : m/z calculated for C₁₂H₁₇N₃O₃ [M+H]⁺ 251.1273, found 251.1271

Challenges and Mitigation Strategies

Byproduct Formation

The primary side reaction involves over-oxidation of the hydroxyimino group to nitro derivatives. Control measures include:

  • Strict temperature maintenance (<40°C during oximation)

  • Use of antioxidant additives (0.1% w/w ascorbic acid)

Scale-Up Impurities

Industrial batches show elevated levels of benzyl alcohol (0.3–0.8%) from carbamate hydrolysis. Mitigation involves:

  • pH-controlled workup (maintain pH 6–7)

  • Reduced exposure to aqueous phases during extraction

Comparative Analysis of Synthetic Approaches

A meta-analysis of 27 published procedures reveals critical trends:

MethodAverage Yield (%)Purity (%)Cost Index
Classical Stepwise58921.00
One-Pot Sequential63890.85
Flow Chemistry76960.70
Microwave-Assisted71941.20

The flow chemistry approach demonstrates superior efficiency, though requiring significant capital investment .

Scientific Research Applications

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key Structural Features for Comparison :
  • Hydroxyimino group: Impacts hydrogen-bonding capacity and redox activity.
  • Substituents on the carbamate backbone : Influence steric bulk, solubility, and target interactions.
  • Stereochemistry : Affects binding affinity and selectivity.

Analogs in Enzyme Inhibition

AChE/BChE Inhibitors ():
  • Compound 23: Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate Selectivity: High for AChE/BChE. Activity: Moderate IC₅₀; lacks hydroxyimino group.
  • Compound 28 : Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate
    • Activity : Lowest IC₅₀ in series, comparable to galanthamine.
    • Key Feature : 3-Chlorophenyl group enhances lipophilicity and binding via halogen interactions .

Comparison Insight: The hydroxyimino group in the main compound may confer distinct redox properties compared to the ketone (oxo) groups in Compounds 23 and 27. The 3-chlorophenyl substituent in Compound 28 improves inhibitory potency, suggesting that electron-withdrawing groups enhance activity in cholinesterase targets .

Analogs with Modified Backbones

(S)-Benzyl 1-amino-1-(hydroxyimino)propan-2-ylcarbamate ():
  • Structure : Differs in the propan-2-yl backbone (vs. methylpropan-2-yl).
  • Synthesis : Prepared via flash chromatography (86% yield).
  • ¹H NMR: δ 7.50–7.30 (m, 5H, aromatic), 1.56 (d, J = 7.2 Hz, 3H, CH₃) .
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate ():
  • Structure: Oxo group replaces hydroxyimino; phenyl substituent.
  • Application: Used in peptide synthesis (e.g., Z-D-phenylalanine amide). The phenyl group introduces aromatic interactions absent in the main compound .

Analogs in HIV Integrase Inhibition

Benzyl (2-hydrazinyl-2-oxoethyl)carbamate ():
  • Structure: Hydrazinyl-oxo replaces hydroxyimino.
  • Similarity Score: 0.87 (vs. main compound) . Comparison Insight: The hydrazinyl group may enhance nucleophilicity but reduce stability under acidic conditions compared to hydroxyimino.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Application
Main Compound 518047-98-8 C₁₂H₁₇N₃O₃ 251.28 Hydroxyimino, methylpropan-2-yl HIV-integrase intermediate
Compound 28 (AChE/BChE Inhibitor) Not Provided C₁₈H₁₇ClNO₃ ~336.8 3-Chlorophenyl, oxo Cholinesterase inhibition
(S)-Propan-2-yl Analog Not Provided C₁₁H₁₅N₃O₃ ~237.3 Propan-2-yl Synthetic intermediate
(R)-Oxo-Phenyl Analog 5241-56-5 C₁₇H₁₈N₂O₃ 298.34 Oxo, phenyl Peptide synthesis

Research Findings and Implications

  • Hydroxyimino vs. Oxo Groups: The hydroxyimino group in the main compound likely facilitates metal-ion coordination critical for HIV-integrase inhibition, whereas oxo groups (e.g., Compound 28) optimize cholinesterase binding via dipole interactions .
  • Steric Effects : Bulkier substituents (e.g., methylpropan-2-yl) improve metabolic stability but may limit membrane permeability. Simpler backbones (e.g., propan-2-yl) offer better solubility .
  • Halogenation : The 3-chlorophenyl group in Compound 28 demonstrates how electron-withdrawing substituents enhance potency in enzyme inhibition, a strategy applicable to optimizing the main compound for other targets .

Biological Activity

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a unique structure that includes a benzyl group, a carbamate moiety, and a hydroxyimino functional group. This composition allows the compound to engage in various chemical interactions, making it a candidate for diverse applications in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyimino group enhances its reactivity, allowing it to form hydrogen bonds and engage in ionic interactions that can modulate the activity of biological macromolecules. Potential pathways affected include:

  • Signal Transduction : Modulating pathways that regulate cellular responses.
  • Metabolic Processes : Influencing metabolic pathways through enzyme inhibition or activation.
  • Gene Expression Regulation : Interfering with transcription factors or other regulatory proteins.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may show significant antibacterial effects against various pathogens.
  • Antifungal Activity : Similar to its antibacterial properties, antifungal activity has been observed, indicating potential therapeutic applications in treating fungal infections.
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines, showing promise as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Benzyl carbamateContains only the carbamate groupLacks hydroxyimino group; less reactive
1-Amino-1-(hydroxyimino)propaneSimilar backbone but different functional groupsHydroxyl instead of benzyl; varied biological activity
Benzyl (1-cyano-2-methylpropan-2-yl)carbamateContains cyano groupEnhanced reactivity; potential CDK inhibition

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds similar to this compound. For instance:

  • A study highlighted the synthesis of α-benzilmonoxime derivatives which demonstrated significant antibacterial and antifungal activities, with some derivatives showing growth inhibition rates exceeding 90% against key pathogens at specific concentrations .

Table: Summary of Biological Activities from Recent Studies

Activity TypePathogen/Cancer TypeInhibition Percentage (%)Concentration (µg/mL)
AntibacterialEscherichia coli>9532
AntifungalCandida albicans>9332
AnticancerVarious NCI 60 cancer cell linesSignificant growth inhibition observed at 10 µM10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate
Reactant of Route 2
Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate

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